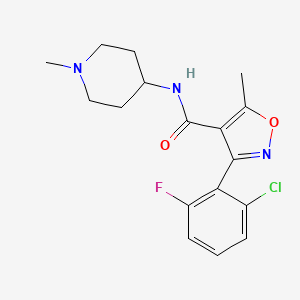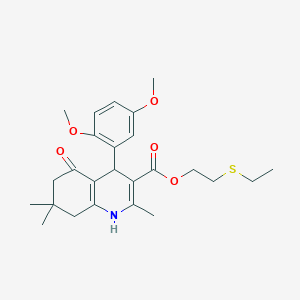![molecular formula C19H24O3 B5124009 1-[3-(2,5-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5124009.png)
1-[3-(2,5-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2,5-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was originally developed as a potential treatment for metabolic disorders, such as obesity, diabetes, and dyslipidemia. However, its ability to enhance endurance performance and stimulate fat burning has made it popular among athletes and bodybuilders, despite being banned by the World Anti-Doping Agency (WADA) since 2009.
作用機序
The mechanism of action of 1-[3-(2,5-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene involves binding to and activating PPARδ, a nuclear receptor that regulates gene expression involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by this compound leads to an increase in the expression of genes involved in oxidative metabolism, such as peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), and a decrease in the expression of genes involved in lipogenesis, such as fatty acid synthase (FAS). This results in an increase in fatty acid oxidation and glucose uptake in skeletal muscle, leading to improved endurance performance and fat burning.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved glucose uptake in skeletal muscle, increased expression of genes involved in oxidative metabolism, decreased expression of genes involved in lipogenesis, and reduced inflammation. These effects are mediated by the activation of PPARδ and are responsible for the performance-enhancing and fat-burning effects of this compound.
実験室実験の利点と制限
The advantages of using 1-[3-(2,5-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene in lab experiments include its ability to enhance endurance performance and stimulate fat burning, making it a useful tool for studying metabolic pathways involved in exercise and obesity. However, its use is limited by its banned status in sports and potential health risks associated with long-term use, such as increased risk of cancer and liver damage.
将来の方向性
For research on 1-[3-(2,5-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene include investigating its potential therapeutic benefits in metabolic disorders, such as improving insulin sensitivity and reducing inflammation, as well as its potential risks and side effects. Additionally, further studies are needed to understand the mechanisms underlying its performance-enhancing and fat-burning effects and to develop safer and more effective PPARδ agonists for clinical use.
合成法
The synthesis method for 1-[3-(2,5-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene involves several steps, including the reaction of 2,5-dimethylphenol with propylene oxide to form 3-(2,5-dimethylphenoxy)propanol, which is then reacted with methoxyacetyl chloride to form 1-[3-(2,5-dimethylphenoxy)propoxy]-2-methoxypropane. This intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base to form the final product, this compound. The synthesis process is complex and requires expertise in organic chemistry.
科学的研究の応用
1-[3-(2,5-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene has been extensively studied in preclinical and clinical trials for its potential therapeutic benefits in metabolic disorders, such as improving insulin sensitivity, reducing inflammation, and increasing lipid metabolism. However, its most notable application is in the field of sports performance enhancement. This compound has been shown to enhance endurance performance by increasing the expression of genes involved in oxidative metabolism and improving glucose uptake in skeletal muscle. It also stimulates fat burning by increasing the activity of enzymes involved in fatty acid oxidation and reducing the expression of genes involved in lipogenesis.
特性
IUPAC Name |
1-[3-(2,5-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-14-6-8-16(3)18(12-14)22-11-5-10-21-17-9-7-15(2)13-19(17)20-4/h6-9,12-13H,5,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVFWMIXRRQQTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCOC2=C(C=C(C=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(diphenylhydrazono)-7,7-dimethylbicyclo[2.2.1]hept-1-yl]methanesulfonic acid](/img/structure/B5123929.png)

![4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride](/img/structure/B5123947.png)
![2-[(4-bromophenyl)thio]-1,3-diphenyl-1,3-propanedione](/img/structure/B5123952.png)


![1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5123973.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B5123978.png)
![1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B5123987.png)
![N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5124003.png)
![N-(5-{[2-(butylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B5124014.png)
![methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5124020.png)
![3-{[(2S)-4-methyl-2-phenyl-1-piperazinyl]carbonyl}-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5124030.png)
